molecular formula C12H22N2O4S B15251080 N1,N1-Dipropylbenzene-1,4-diaminesulfate

N1,N1-Dipropylbenzene-1,4-diaminesulfate

Cat. No.: B15251080
M. Wt: 290.38 g/mol
InChI Key: NRWIZAOFVJGZNT-UHFFFAOYSA-N
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Description

N1,N1-Dipropylbenzene-1,4-diaminesulfate is a chemical compound with the molecular formula C12H20N2. It is a derivative of benzene, where the benzene ring is substituted with two propyl groups and two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dipropylbenzene-1,4-diaminesulfate typically involves the reaction of benzene-1,4-diamine with propyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with propyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dipropylbenzene-1,4-diaminesulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1,N1-Dipropylbenzene-1,4-diaminesulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Dipropylbenzene-1,4-diaminesulfate involves its interaction with specific molecular targets. The amine groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dipropyl-1,4-phenylenediamine
  • N,N-Dipropyl-p-phenylenediamine
  • 1,4-Benzenediamine, N1,N1-dipropyl-

Uniqueness

N1,N1-Dipropylbenzene-1,4-diaminesulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

4-N,4-N-dipropylbenzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/C12H20N2.H2O4S/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12;1-5(2,3)4/h5-8H,3-4,9-10,13H2,1-2H3;(H2,1,2,3,4)

InChI Key

NRWIZAOFVJGZNT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N.OS(=O)(=O)O

Origin of Product

United States

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